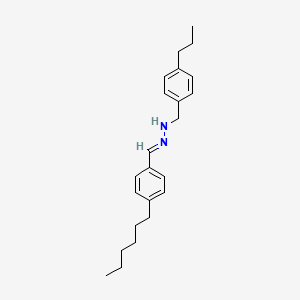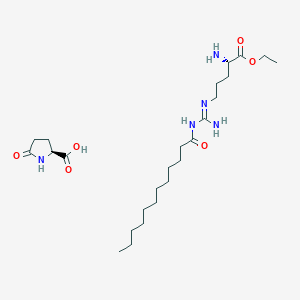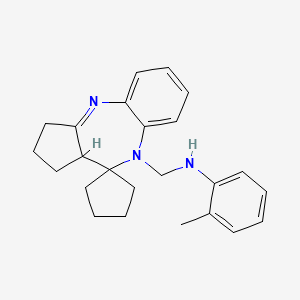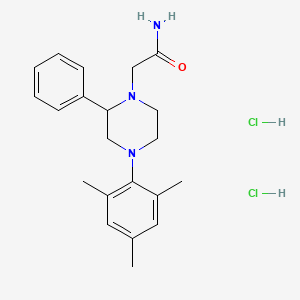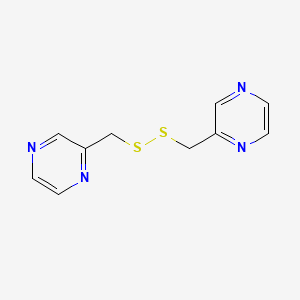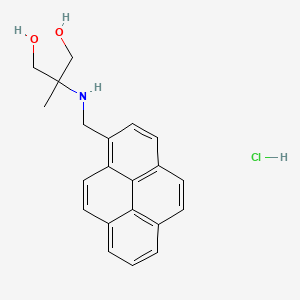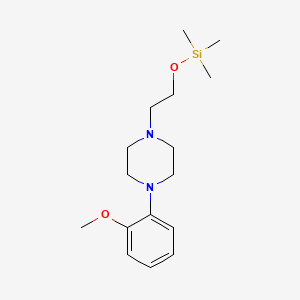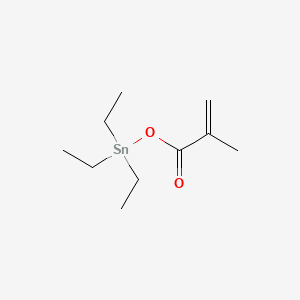
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a (2-methyl-1-oxo-2-propenyl)oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- typically involves the reaction of triethylstannane with (2-methyl-1-oxo-2-propenyl)oxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Stannane, tributyl((2-methyl-1-oxo-2-propenyl)oxy)-: Similar structure but with butyl groups instead of ethyl groups.
Stannane, trimethyl((2-methyl-1-oxo-2-propenyl)oxy)-: Contains methyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is unique due to its specific combination of ethyl groups and the (2-methyl-1-oxo-2-propenyl)oxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15238-97-8 |
|---|---|
Molecular Formula |
C10H20O2Sn |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
triethylstannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.3C2H5.Sn/c1-3(2)4(5)6;3*1-2;/h1H2,2H3,(H,5,6);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
NAOJTQGBUVHQLM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



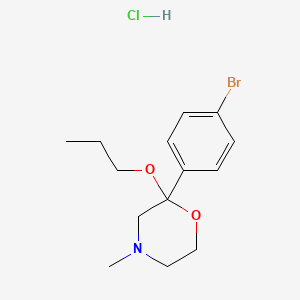
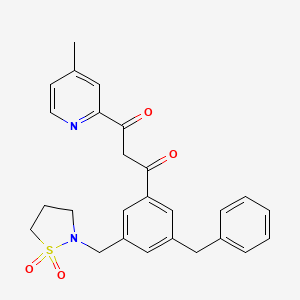
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
